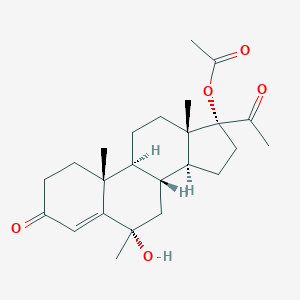

6-羟基-6-甲基-3,20-二氧孕-4-烯-17-甲基乙酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

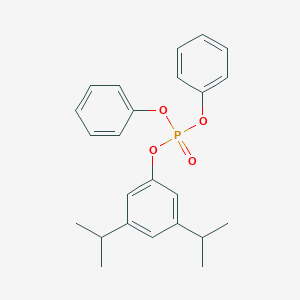

The compound 6-Hydroxy-6-methyl-3,20-dioxopregn-4-en-17-yl acetate is a steroid derivative characterized by specific structural features. The X-ray structure analysis of a similar compound, 6-methyl-3,20-dioxo-4,6-pregnadien-17α-yl acetate, reveals that it crystallizes in a monoclinic space group and possesses a steroid skeleton with a distinct conformation influenced by an ester substituent at the 17α position .

Synthesis Analysis

The synthesis of steroid derivatives often involves complex procedures. For instance, the synthesis of 3β-acetoxy-17α-hydroperoxy-16α-methylpregn-5-en-20-one, a related compound, was achieved through a combined process that includes 1,4-addition of methylmagnesium bromide to a steroid precursor followed by autooxidation and subsequent reduction and hydrolysis steps to yield the final product . This demonstrates the multi-step nature of steroid synthesis, which is likely applicable to the synthesis of 6-Hydroxy-6-methyl-3,20-dioxopregn-4-en-17-yl acetate.

Molecular Structure Analysis

The molecular structure of steroid derivatives is crucial for their biological activity. The crystal and molecular structure of 6α-methyl-3,20-dioxo-5β-pregnan-17α-yl acetate, which shares a similar steroid backbone to the compound of interest, was determined to be isostructural with medroxyprogesterone acetate, indicating that these compounds may share similar physical and chemical properties .

Chemical Reactions Analysis

Steroid derivatives undergo various chemical reactions that modify their structure and function. The synthesis of methyl esters of 6-epimers of steroid derivatives, as seen in the case of 3-oxocholest-4-en-6-ylacetic acid and 3,20-dioxopregn-4-en-6-ylacetic acid, involves the transformation of epoxy precursors through reactions such as hydroxylation and esterification . These reactions are indicative of the types of chemical transformations that 6-Hydroxy-6-methyl-3,20-dioxopregn-4-en-17-yl acetate may undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of steroid derivatives are influenced by their molecular structure. The monoclinic crystal structure and specific conformation of the A ring in the steroid skeleton, as reported for 6-methyl-3,20-dioxo-4,6-pregnadien-17α-yl acetate, suggest that these compounds have distinct physical properties such as solubility and melting point, which are important for their application and function . The chemical properties, such as reactivity and stability, are also determined by the molecular conformation and substituents present in the steroid framework.

科学研究应用

合成和化学转化

- 类固醇叠氮化物的合成: 已研究了卤素叠氮化物与 Δ6-类固醇的加成反应,展示了类似类固醇结构与卤素叠氮化物反应生成叠氮基和溴代衍生物的反应性,突出了进一步化学转化的潜力 (Carlon & Draper, 1984).

- 结构解析: 已报道了一种密切相关的化合物 6-甲基-3,20-二氧-4,6-孕二烯-17α-甲基乙酸酯的 X 射线结构测定,提供了对这类类固醇衍生物的分子构象和几何形状的见解 (Wawrzak et al., 1992).

潜在的生物学应用

- 孕酮衍生物和雄激素受体: 一项研究调查了孕酮衍生物(包括与本化合物类似的结构)对 5α-还原酶 1 型和 2 型同工酶的抑制效应及其与雄激素受体的结合。这项研究强调了类固醇结构在调节激素敏感通路中的重要性,这可能与理解 6-羟基-6-甲基-3,20-二氧孕-4-烯-17-甲基乙酸酯衍生物的生物活性有关 (Bratoeff et al., 2010).

分子结构和分析

- 晶体结构分析: 类似化合物的详细分子结构为理解 6-羟基-6-甲基-3,20-二氧孕-4-烯-17-甲基乙酸酯的物理和化学性质奠定了基础。此类分析对于设计和合成具有潜在药用价值的新衍生物至关重要 (Scharfenberg-Pfeiffer et al., 1991).

安全和危害

A Material Safety Data Sheet (MSDS) is available for 6-Hydroxy-6-methyl-3,20-dioxopregn-4-en-17-yl acetate . This document provides information on the potential hazards (health, fire, reactivity, and environmental) and how to work safely with the chemical product. It is recommended to refer to the MSDS for detailed safety and handling information.

未来方向

The future directions for the use and study of 6-Hydroxy-6-methyl-3,20-dioxopregn-4-en-17-yl acetate are not specified in the search results. Given that this compound is available for research purposes , it may be subject to further studies to explore its potential applications in various fields such as medicinal chemistry or pharmacology.

属性

IUPAC Name |

[(6S,8R,9S,10R,13S,14S,17R)-17-acetyl-6-hydroxy-6,10,13-trimethyl-3-oxo-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H34O5/c1-14(25)24(29-15(2)26)11-8-19-17-13-23(5,28)20-12-16(27)6-9-21(20,3)18(17)7-10-22(19,24)4/h12,17-19,28H,6-11,13H2,1-5H3/t17-,18+,19+,21-,22+,23+,24+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIIFPBLHBAQCTJ-NHYVCAMTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1(CCC2C1(CCC3C2CC(C4=CC(=O)CCC34C)(C)O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@](C4=CC(=O)CC[C@]34C)(C)O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H34O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Hydroxy-6-methyl-3,20-dioxopregn-4-en-17-yl acetate | |

CAS RN |

984-46-3 |

Source

|

| Record name | Pregn-4-ene-3,20-dione, 17-(acetyloxy)-6-hydroxy-6-methyl-, (6α)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=984-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Hydroxy-6-methyl-17-acetoxyprogesterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000984463 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2E,4E,6E)-8-Oxo-8-(1,2,5-trimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl)oxyocta-2,4,6-trienoic acid](/img/structure/B132720.png)

![methyl 2-[4-[(2-methoxy-2-oxoethyl)-nitrosoamino]-N-nitrosoanilino]acetate](/img/structure/B132726.png)

![(Dispiro[cyclohexane-1,3'-[1,2,4,5]tetroxane-6',2''-tricyclo[3.3.1.1~3,7~]decan]-4-yl)acetic acid](/img/structure/B132741.png)